molecular formula C13H11ClN4O B276631 N-{[5-(2-chlorophenyl)furan-2-yl]methyl}-1H-1,2,4-triazol-3-amine

N-{[5-(2-chlorophenyl)furan-2-yl]methyl}-1H-1,2,4-triazol-3-amine

Cat. No.: B276631
M. Wt: 274.7 g/mol
InChI Key: BIGSEBYCXHORSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[5-(2-chlorophenyl)furan-2-yl]methyl}-1H-1,2,4-triazol-3-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by the presence of a triazole ring, a furan ring, and a chlorophenyl group, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-(2-chlorophenyl)furan-2-yl]methyl}-1H-1,2,4-triazol-3-amine typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via electrophilic aromatic substitution reactions.

    Formation of the Triazole Ring: The triazole ring is formed through cyclization reactions involving hydrazine derivatives and appropriate electrophiles.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{[5-(2-chlorophenyl)furan-2-yl]methyl}-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[5-(2-chlorophenyl)furan-2-yl]methyl}-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including inhibition of cell growth, induction of apoptosis, or modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

  • N-{[5-(2-bromophenyl)-2-furyl]methyl}-1H-1,2,4-triazol-3-amine
  • N-{[5-(2-fluorophenyl)-2-furyl]methyl}-1H-1,2,4-triazol-3-amine
  • N-{[5-(2-methylphenyl)-2-furyl]methyl}-1H-1,2,4-triazol-3-amine

Uniqueness

N-{[5-(2-chlorophenyl)furan-2-yl]methyl}-1H-1,2,4-triazol-3-amine is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. The combination of the furan and triazole rings also contributes to its distinct properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C13H11ClN4O

Molecular Weight

274.7 g/mol

IUPAC Name

N-[[5-(2-chlorophenyl)furan-2-yl]methyl]-1H-1,2,4-triazol-5-amine

InChI

InChI=1S/C13H11ClN4O/c14-11-4-2-1-3-10(11)12-6-5-9(19-12)7-15-13-16-8-17-18-13/h1-6,8H,7H2,(H2,15,16,17,18)

InChI Key

BIGSEBYCXHORSK-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)CNC3=NC=NN3)Cl

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)CNC3=NC=NN3)Cl

Origin of Product

United States

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